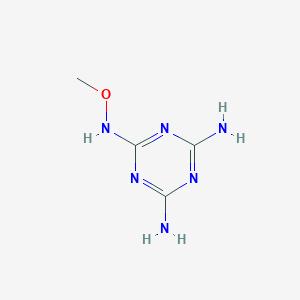
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyamino group at the 6th position and two amino groups at the 2nd and 4th positions of the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with methoxyamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by methoxyamino and amino groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyamino group to an amino group.
Substitution: The triazine ring can undergo substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to disrupt plant growth.
Mécanisme D'action
The mechanism of action of 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The methoxyamino group can form covalent bonds with nucleophilic centers in enzymes and DNA, leading to inhibition of enzyme activity and interference with DNA replication. This makes it a potential candidate for anticancer and antimicrobial applications.
Comparaison Avec Des Composés Similaires
6-Amino-1,3,5-triazine-2,4-diamine: Lacks the methoxyamino group and has different reactivity and applications.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a chlorine atom instead of a methoxyamino group, leading to different chemical properties and uses.
6-Methoxy-1,3,5-triazine-2,4-diamine: Similar but lacks the amino group at the 4th position.
Uniqueness: The presence of both methoxyamino and amino groups in 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine provides unique reactivity and versatility in chemical synthesis. Its ability to interact with biological molecules makes it a valuable compound in medicinal chemistry and agrochemical industries.
Propriétés
Numéro CAS |
89619-91-0 |
|---|---|
Formule moléculaire |
C4H8N6O |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-N-methoxy-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H8N6O/c1-11-10-4-8-2(5)7-3(6)9-4/h1H3,(H5,5,6,7,8,9,10) |
Clé InChI |
BLRJSXFWDNMKQT-UHFFFAOYSA-N |
SMILES canonique |
CONC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


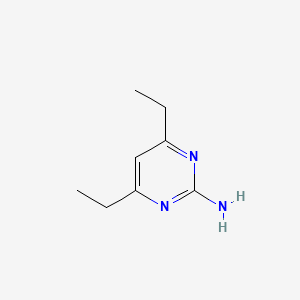
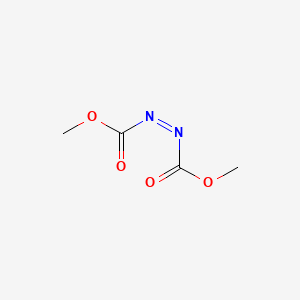
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
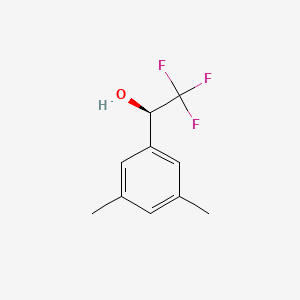

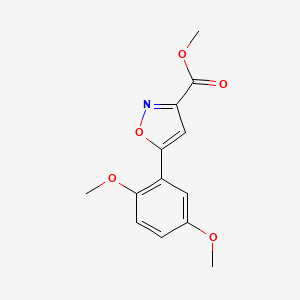

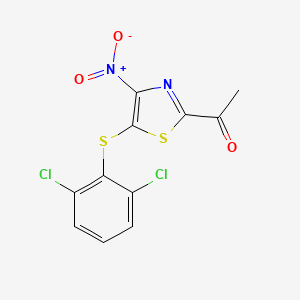

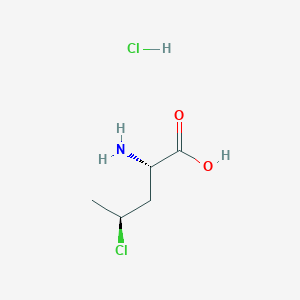
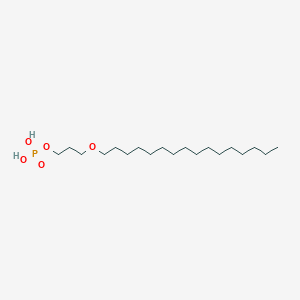
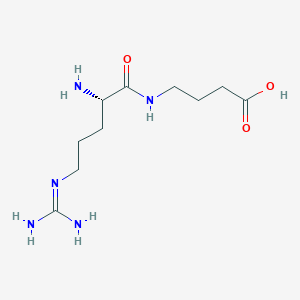
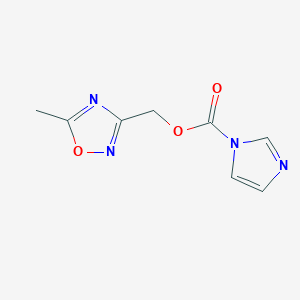
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
